molecular formula C13H10BrFO2 B14024855 3-(Benzyloxy)-5-bromo-2-fluorophenol

3-(Benzyloxy)-5-bromo-2-fluorophenol

Cat. No.: B14024855
M. Wt: 297.12 g/mol
InChI Key: PRPBKABQNCHGDW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-fluorophenol ( 2734779-22-5) is a high-purity brominated and fluorinated phenol derivative intended for research and development use as a key molecular building block. This compound, with the molecular formula C13H10BrFO2 and a molecular weight of 297.12 g/mol, is part of the bromophenol chemical class, which is recognized for its significant research potential in medicinal chemistry . Bromophenols serve as critical synthetic intermediates and are investigated for a range of biological activities, including serving as potent antioxidants by effectively scavenging free radicals like DPPH• and ABTS•+ and demonstrating significant reducing power in biochemical assays . The structural features of this compound—a phenol group protected by a benzyl ether, a bromine atom, and a fluorine atom—make it a versatile precursor for constructing more complex molecules, particularly in pharmaceutical research for developing potential anticancer and antimicrobial agents . As a fluorinated aromatic building block, it is valuable for creating protein degrader constructs and other bioactive molecules . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on this compound as a foundational scaffold for drug discovery, chemical biology, and the synthesis of novel compounds with enhanced biological properties.

Properties

Molecular Formula

C13H10BrFO2

Molecular Weight

297.12 g/mol

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxyphenol

InChI

InChI=1S/C13H10BrFO2/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

PRPBKABQNCHGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)Br

Origin of Product

United States

Preparation Methods

O-Alkylation of Fluorophenol Precursors

The benzyloxy group is introduced by O-alkylation of 3-fluorophenol or 3,4-difluorophenol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or potassium tert-butoxide. The reaction is typically conducted in polar aprotic solvents like 2-butanone or dimethylformamide (DMF) under reflux conditions.

Step Reagents & Conditions Description Yield (%) Reference
1 3,4-Difluorophenol + Benzyl bromide + K2CO3 O-alkylation in 2-butanone, reflux 85-90
2 3-Fluorophenol + Benzyl bromide + K2CO3 O-alkylation in DMF or toluene/NMP 80-88

This step yields 3-(benzyloxy)-2-fluorophenol or 4-(benzyloxy)-1,2-difluorobenzene intermediates, which are then subjected to further functionalization.

Selective Bromination

Selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in inert solvents like tetrahydrofuran (THF), toluene, or their mixtures. The reaction is typically carried out at low to moderate temperatures (0–25 °C) to control regioselectivity and minimize polybromination.

Step Reagents & Conditions Description Yield (%) Reference
3 3-(Benzyloxy)-2-fluorophenol + NBS Bromination in THF or toluene/THF 90-95
4 4-(Benzyloxy)-1,2-difluorobenzene + NBS Bromination under mild conditions 92

The bromination proceeds regioselectively to yield 3-(benzyloxy)-5-bromo-2-fluorophenol as the major product.

Alternative Routes via Methoxy Intermediates

Some methods involve initial methylation of fluorophenol derivatives to methoxy groups, followed by benzyloxy substitution and bromination, then debenzylation and purification steps to obtain the target phenol.

Step Reagents & Conditions Description Yield (%) Reference
1 3,4-Difluorophenol + 1-bromomethyl cyclopropane + base O-alkylation to cyclopropyl methoxy derivative 85-97
2 Bromination with NBS or DBDMH Bromination of methoxy intermediate 90-95
3 Debenzylation under hydrogen pressure with Pd/C Removal of benzyl protecting group 90-92

Though this route is more complex, it offers high yields and purity for specialized applications.

Reaction Conditions and Optimization

  • Solvent Systems: Mixtures of toluene and N-methyl-2-pyrrolidone (NMP) in ratios around 4:1 v/v are effective for alkylation and bromination steps, enhancing solubility and reaction rates.
  • Bases: Potassium carbonate and potassium tert-butoxide are commonly used for O-alkylation, often generating potassium methoxide in situ.
  • Temperature: Alkylation typically occurs at reflux temperatures (~80–110 °C), while bromination is controlled at room temperature or below to avoid overbromination.
  • Purification: Crystallization from solvents like isopropyl alcohol or ethanol is employed to isolate the final compound with high purity (up to 92% yield after recrystallization).

Summary Table of Preparation Methods

Method Step Reagents/Conditions Product Intermediate Yield (%) Notes Source
O-alkylation 3,4-Difluorophenol + Benzyl bromide + K2CO3 in 2-butanone 4-(Benzyloxy)-1,2-difluorobenzene 85-90 Reflux, polar aprotic solvent
Bromination N-bromosuccinimide (NBS) or DBDMH in THF/toluene This compound 90-95 Room temperature, controlled addition
Debenzylation (optional) H2, Pd/C catalyst, hydrogen pressure This compound (phenol form) 90-92 Protecting group removal

Research Results and Analytical Data

  • Yields: Reported yields for the overall synthesis range from 85% to 95% for each step, with final isolated yields after purification around 90%.
  • Purity: Crystallization and chromatographic methods yield the compound with >98% purity, suitable for pharmaceutical intermediate use.
  • Spectroscopic Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for benzyloxy protons, aromatic fluorine coupling, and bromine isotopic patterns.
  • Scalability: Continuous flow reactors have been suggested for industrial scale-up to improve reaction control and throughput, though detailed protocols remain proprietary.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromo-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-bromo-2-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the benzyl ether, bromine, and fluorine groups contributes to its unique reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares 3-(Benzyloxy)-5-bromo-2-fluorophenol with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound (Target) C₁₃H₁₀BrFO₂ 297.12 3-BnO, 5-Br, 2-F Bromine enables nucleophilic substitution; moderate acidity (pKa ~9-10)
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol C₁₄H₁₀F₄O₂ 286.22 3-BnO, 2-F, 5-CF₃ Strong electron-withdrawing CF₃ increases acidity (pKa ~7-8); higher thermal stability
(4-(Benzyloxy)-2-fluorophenyl)boronic acid C₁₃H₁₂BFO₃ 249.05 4-BnO, 2-F, boronic acid Boronic acid enables Suzuki coupling; lower molecular weight enhances solubility in polar solvents
Key Observations:
  • Acidity : The trifluoromethyl (-CF₃) group in the CF₃-substituted analogue (286.22 g/mol) significantly lowers the pKa compared to the brominated target compound due to its stronger electron-withdrawing effect .
  • Reactivity : The bromine atom in the target compound offers a site for cross-coupling (e.g., Suzuki-Miyaura), while the boronic acid derivative (249.05 g/mol) acts as a coupling partner in such reactions .
  • Lipophilicity : The benzyloxy group in all compounds enhances lipophilicity, but the bromine atom in the target compound increases molecular weight and polarizability, favoring solubility in organic solvents.

Thermal and Computational Insights

Density Functional Theory (DFT) simulations predict that the target compound’s rotational barriers and conformational flexibility are influenced by steric effects from the benzyloxy group .

Biological Activity

3-(Benzyloxy)-5-bromo-2-fluorophenol is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenolic ring. Its molecular formula is C₁₃H₁₀BrF O. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of halogen substituents (bromine and fluorine) and the benzyloxy group significantly influence the compound's electronic properties, enhancing its reactivity and bioavailability. These features make it a valuable candidate for further pharmacological studies and applications in organic synthesis.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 2.93 µM to 19.53 µM against MCF-7 cells, suggesting promising anticancer potential .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), which is known to play a role in inflammation and tumor growth .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, enhancing the Bax/Bcl-2 ratio, which is crucial for apoptosis regulation .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values as low as 7.17 µM against MCF-7 cells .
  • Fluorescent Probes : The unique electronic characteristics of this compound make it suitable for use as a fluorescent probe in biological studies, allowing researchers to investigate cellular processes at a molecular level .

Comparative Analysis

The following table summarizes the biological activities and characteristics of structurally related compounds:

Compound NameAnticancer Activity (IC50)Mechanism of Action
This compoundNot yet determinedPotential COX-2 inhibition, apoptosis induction
4-(Benzyloxy)-5-bromo-2-fluorophenol7.17 µMCOX-2 inhibition, modulation of Bcl-2 proteins
3-(Benzyloxy)-6-bromo-2-fluorophenolNot yet determinedFluorescent probe for cellular studies

Q & A

Q. What are the optimal synthetic routes for introducing the benzyloxy group into bromo-fluorophenol derivatives?

The benzyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For SNAr, electron-withdrawing groups (e.g., Br, F) enhance reactivity. For example, a NaH/THF system can deprotonate phenol intermediates, enabling benzylation with benzyl bromide . Reaction efficiency depends on solvent polarity, temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How can crystallization conditions be optimized for 3-(benzyloxy)-5-bromo-2-fluorophenol?

Crystallization requires screening solvent systems (e.g., ethanol, acetone, or DCM/hexane) and controlled cooling rates. Similar bromo-fluorophenols show improved crystal stability when stored at 0–6°C . Polar solvents enhance hydrogen-bonding interactions between phenolic -OH and halogen atoms, as observed in analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -110 to -120 ppm for ortho-F), while 1H^{1}\text{H} NMR identifies benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons split by coupling with Br/F.
  • MS : High-resolution ESI-MS confirms molecular weight (C13_{13}H10_{10}BrFO2_2; expected [M+H]+^+: 313.0).
  • XRD : Resolves crystal packing and confirms regiochemistry .

Advanced Research Questions

Q. How does the electronic interplay between bromo, fluoro, and benzyloxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Br and F groups activate the aromatic ring toward Suzuki-Miyaura coupling. The benzyloxy group, however, may sterically hinder boronic acid coupling partners. For example, 3-bromo-5-fluoro-2-methoxyphenylboronic acid derivatives require Pd catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) in THF/water at 80°C . Kinetic studies suggest para-bromo substitution enhances coupling efficiency by 20–30% compared to meta-substituted analogs .

Q. What strategies resolve contradictions in observed vs. calculated 13C^{13}\text{C}13C NMR chemical shifts?

Discrepancies arise from anisotropic effects of heavy atoms (Br, F) and solvent polarity. DFT calculations (B3LYP/6-31G*) can predict shifts, but empirical corrections using databases like NIST Chemistry WebBook are critical. For instance, fluorinated carbons in similar structures show deviations up to 3 ppm due to solvent-induced shielding .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The benzyloxy group serves as a linker in PROTAC ligands, enabling conjugation to E3 ligase binders. For example, 3-(benzyloxy)phenol derivatives have been used to synthesize IAP ligands via Mitsunobu reactions with proline intermediates, facilitating targeted protein degradation . Ortho-substitution (Br, F) enhances metabolic stability by reducing cytochrome P450 interactions .

Q. What are the safety protocols for handling bromo-fluorophenols in scale-up reactions?

  • Storage : Under nitrogen at 2–8°C to prevent oxidative decomposition .
  • PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to skin/eye irritation risks.
  • Waste : Halogenated waste must be segregated and treated with alkaline hydrolysis (NaOH/ethanol) to neutralize phenolic toxicity .

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